molecular formula C11H23NO2 B13255934 2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol

2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol

Cat. No.: B13255934
M. Wt: 201.31 g/mol
InChI Key: MBKDPFWDEKGFCY-UHFFFAOYSA-N
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Description

2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol typically involves the reaction of 2-amino-1,3-propane diol with 2-ethylcyclohexylamine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propane diol: A structurally similar compound with different substituents.

    2-[(2-Methylcyclohexyl)amino]propane-1,3-diol: Another analog with a methyl group instead of an ethyl group.

Uniqueness

2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol is unique due to its specific ethylcyclohexyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

2-[(2-ethylcyclohexyl)amino]propane-1,3-diol

InChI

InChI=1S/C11H23NO2/c1-2-9-5-3-4-6-11(9)12-10(7-13)8-14/h9-14H,2-8H2,1H3

InChI Key

MBKDPFWDEKGFCY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1NC(CO)CO

Origin of Product

United States

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